molecular formula C8H13N3O2 B1425979 5-(Piperidin-4-yl)imidazolidine-2,4-dione CAS No. 807295-35-8

5-(Piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B1425979
M. Wt: 183.21 g/mol
InChI Key: OEALRKAINBDHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound “5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione”, the InChI code is 1S/C9H15N3O2/c1-9 (6-2-4-10-5-3-6)7 (13)11-8 (14)12-9/h6,10H,2-5H2,1H3, (H2,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Properties

5-(Piperidin-4-yl)imidazolidine-2,4-dione and its derivatives have shown potential in antimicrobial applications. For example, a series of amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives of 5-arylideneimidazolidine-2,4-dione, demonstrated an ability to improve antibiotics' effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015). Additionally, compounds with piperazine moieties, part of the 5-(aminomethylene)thiazolidine-2,4-dione derivatives, showed notable antibacterial and antifungal activities (Mohanty et al., 2015).

Antidepressant and Anxiolytic Activity

Certain 5-(Piperidin-4-yl)imidazolidine-2,4-dione derivatives have been explored for their antidepressant and anxiolytic properties. Novel Mannich bases, 5-Arylimidazolidine-2,4-dione derivatives, showed dual 5-HT1A receptor and serotonin transporter affinity, indicating potential antidepressant and anxiolytic effects (Czopek et al., 2013). Additionally, 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety demonstrated antidepressant-like effects in mice without affecting locomotor activity, suggesting their potential in treating depression (Czopek et al., 2010).

Anticancer Activity

Some derivatives of 5-(Piperidin-4-yl)imidazolidine-2,4-dione have been studied for their anticancer properties. For instance, N-substituted indole derivatives, synthesized with thiazolidine-2,4-dione, showed inhibitory effects on the topoisomerase-I enzyme, indicating potential anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).

DNA Binding Studies

Research has also explored the DNA binding affinity of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, to assess their potential as anti-cancer drugs. These studies used techniques like cyclic voltammetry and UV-Vis spectroscopy, revealing significant binding strength and potential for use in cancer treatment (Shah et al., 2013).

HIV-1 Fusion Inhibitors

Novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione compounds were designed and evaluated as HIV-1 fusion inhibitors. Some derivatives showed significant inhibitory activities against HIV-1IIIB replication, demonstrating their potential as therapeutic agents for HIV-1 (Ibrahim et al., 2020).

Safety And Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For the related compound “3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride”, the hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-piperidin-4-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEALRKAINBDHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-4-yl)imidazolidine-2,4-dione

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 g, 4.7 mmol) in a mixture of water (5 mL) and methanol (10 mL) were added sodium cyanide (345 mg, 7 mmol) and ammonium carbonate (902 mg, 9.4 mmol) and heated at reflux for 6 h. The reaction mixture was cooled, removed most of the solvent. The crude product was extracted with dichloromethane, dried (Na2SO4) and removed solvent. The crude product was dissolved in dichloromethane (5 mL) and treated with trifluoroacetic acid (5 mL) for 2 h. The solvent was removed and dried. MS (ESI) 184 (M+H); Rf=1.83.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
902 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Reactant of Route 3
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Reactant of Route 4
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Reactant of Route 5
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Reactant of Route 6
5-(Piperidin-4-yl)imidazolidine-2,4-dione

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